molecular formula C27H22O2 B1649424 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) CAS No. 88938-12-9

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Cat. No. B1649424
CAS RN: 88938-12-9
M. Wt: 378.5 g/mol
InChI Key: NUDSREQIJYWLRA-UHFFFAOYSA-N
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Description

“4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)” is a chemical compound with the molecular formula C27H22O2 . It has a molecular weight of 378.47 .


Synthesis Analysis

Bisphenols, such as “4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)”, are synthesized by the condensation of phenol with a ketone or aldehyde, catalyzed by Brønsted acid catalysts and thiol derivatives co-catalysts .


Molecular Structure Analysis

The InChI code for “4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)” is 1S/C27H22O2/c1-17-15-19 (11-13-25 (17)28)27 (20-12-14-26 (29)18 (2)16-20)23-9-5-3-7-21 (23)22-8-4-6-10-24 (22)27/h3-16,28-29H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 533.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.0±3.0 kJ/mol, and it has a flash point of 237.9±24.7 °C . The compound has a molar refractivity of 116.0±0.3 cm3, and its polarizability is 46.0±0.5 10-24 cm3 .

Scientific Research Applications

1. Use in Organic Light-Emitting Diodes (OLEDs)

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and related compounds have shown promise in the development of high-performance Organic Light-Emitting Diodes (OLEDs). A study by Ye et al. (2010) demonstrated the use of fluorene derivatives in OLEDs, achieving higher efficiencies and brightness compared to traditional materials. This indicates potential for application in advanced display and lighting technologies (Ye et al., 2010).

2. Fluorescence Sensing

Fluorene-based compounds, including 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), have been explored for use in fluorescence sensing. Kulinich (2017) commented on the use of a fluorene-based sensor for detecting amoxicillin in water and blood, highlighting the potential for environmental and medical applications (Kulinich, 2017).

3. Development of High-Performance Polymers

Liu et al. (2008) discussed the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related compound, for use as a monomer or modifier in heat-resistant adhesives and high-performance polymers. This demonstrates the versatility of fluorene derivatives in materials science (Liu et al., 2008).

4. Application in Polyimides and Polyamides

Research by Zhang et al. (2014) on novel bismaleimide monomers containing fluorene demonstrates the potential of these compounds in the development of polyimides and polyamides with improved solubility and thermal stability (Zhang et al., 2014).

5. Role in Optoelectronic Devices

The fluorene derivatives have been identified as key components in the development of optoelectronic devices. A study by Hsiao et al. (1999) synthesized new diphenylfluorene-based aromatic polyamides for use in devices requiring high thermal stability and solubility in organic solvents (Hsiao et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of novel poly(arylene ether) , suggesting that it may interact with specific enzymes or receptors involved in polymer synthesis and modification.

Mode of Action

During its synthesis, brønsted acid catalysts protonate the carbonyl of a ketone to facilitate the addition of monophenol . This process also involves the addition of a second phenol, facilitated by the protonation of the hydroxyl of the intermediate produced from the nucleophilic addition of the ketone with the first phenol .

Biochemical Pathways

Given its role in the synthesis of poly(arylene ether) , it is likely that this compound influences the biochemical pathways related to polymer synthesis and modification.

Result of Action

It is known that this compound is used in the production of polyarylene ethers , suggesting that it may have significant effects on the synthesis and properties of these polymers.

Action Environment

The action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can be influenced by various environmental factors. For instance, the synthesis of this compound involves the use of Brønsted acid catalysts and thiols, which can affect the reaction rate and the regioselectivity . Additionally, the storage temperature can impact the stability of this compound .

properties

IUPAC Name

4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDSREQIJYWLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451942
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88938-12-9
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction was carried out by (a) feeding 23 g of fluorenone, 0.57 g of tungstophosphoric acid, and 161 g of 2-methyl phenol into a 500 ml glass reactor vessel equipped with a stirrer, a condenser and a thermometer, and (b) stirring a mixture under a reduced pressure of 1.3×103 Pa at 70° C. for 4 hours while removing generated water out of the system. The amount of remaining fluorenone was determined by HPLC, and found to be 0.1% or less. To an obtained reaction mixture liquid, 0.6 g of 29% sodium hydroxide aqueous solution was added, and 103.5 g of 2-methyl phenol was recovered from an organic phase by concentration under reduced pressure. To a concentrated liquid, 161 g of toluene and 46 g of water were added, and the mixture liquid was stirred at 80° C. Thereafter, an aqueous phase was separated and removed, and a target substance partitioned in an organic phase was recovered. The organic phase was further washed twice with 46 g of water, and cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 40.3 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 83.5%, LC purity: 99.3%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved show a hue of 1 or less in Gardner. The total amount of toluene used was 4 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
[Compound]
Name
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fluorenone
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Synthesis routes and methods II

Procedure details

A reaction was carried out by (a) feeding 23.0 g of fluorenone, 0.4 g of dodecyl mercaptan, 276.0 g of 2-methyl phenol, and 17.5 g of Nafion (registered trademark) NR50 (perfluorosulfonic acid cation-exchange resin manufactured by DuPont) into a 500 ml glass reactor vessel equipped with a stirrer, a condenser and a thermometer, and (b) stirring a mixture at 95° C. for 8 hours. The amount of remaining fluorenone was determined by HPLC, and found to be 0.1% or less. The ion exchange resin was removed by filtration to obtain a reaction mixture liquid. To the reaction mixture liquid thus obtained, 0.5 g of 29% sodium hydroxide aqueous solution was added, and thereafter 95.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure. To an obtained concentrated liquid, 161 g of toluene and 23 g of water were added, and the mixture liquid was stirred at 80° C. Thereafter, an aqueous phase was separated and removed, and a target substance partitioned in the organic phase was recovered. The organic phase was further washed twice with 23 g of water, and cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 38.5 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 85.7%, LC purity: 99.5%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved show a hue of 2 in Gardner. The total amount of toluene used in the production was 4.2 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
[Compound]
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Synthesis routes and methods III

Procedure details

A reaction was carried out in the same manner as in Example 3. To an obtained reaction mixture liquid, 135 g of toluene, 23 g of water, and 17.9 g of 29% sodium hydroxide aqueous solution were added, and the reaction mixture liquid was neutralized by stirring at 80° C. Thereafter, an aqueous phase was separated and removed. An organic phase was further washed twice with 23 g of water. From the organic phase, toluene and 91.5 g of 2-methyl phenol were distilled away by concentration under reduced pressure. Thereafter, 161 g of toluene was added to a concentrated liquid, and the mixture liquid was cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 37.0 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 82.5%, LC purity: 98.7%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved show a hue of 4 in Gardner. The total amount of toluene used in the production was 8 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
Quantity
135 g
Type
reactant
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Synthesis routes and methods IV

Procedure details

A reaction was carried out by (a) feeding 23 g of fluorenone, 1.3 g of dodecyl mercaptan, and 161.0 g of 2-methyl phenol into a 500 ml glass reactor vessel equipped with a stirrer, a condenser and a thermometer, (b) dropping 13.0 g of 35% hydrochloric acid to a mixture, and (c) stirring the mixture at 50° C. for 2 hours. The amount of remaining fluorenone was determined by HPLC, and found to be 0.1% or less. To an obtained reaction mixture liquid, 18.5 g of 29% sodium hydroxide aqueous solution was added, and thereafter 94.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure. To an obtained concentrated liquid, 161 g of toluene and 23 g of water were added, and the mixture liquid was stirred at 80° C. Thereafter, an aqueous phase was separated and removed, and a target substance partitioned in the organic phase was recovered. The organic phase was further washed twice with 23 g of water, and cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 37.9 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 84.3%, LC purity: 99.3%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved had a hue of 1 in Gardner. The total amount of toluene used in the production was 4.2 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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